molecular formula C25H30N2O5 B7691124 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-3,4,5-trimethoxybenzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-3,4,5-trimethoxybenzamide

Cat. No.: B7691124
M. Wt: 438.5 g/mol
InChI Key: XKKYWRIMFAZVBR-UHFFFAOYSA-N
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-3,4,5-trimethoxybenzamide, also known as HM-3, is a small molecule compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-3,4,5-trimethoxybenzamide involves its ability to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. This compound also inhibits the growth of weeds by interfering with the biosynthesis of plant hormones.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In plants, this compound inhibits the growth of weeds by disrupting the biosynthesis of plant hormones, leading to stunted growth and death of the weeds.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, including its poor solubility in water and the need for specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-3,4,5-trimethoxybenzamide. In medicine, further research is needed to investigate its potential as an anticancer drug and antimalarial drug. In agriculture, it could be further studied for its potential as a herbicide and for its effects on crop growth and yield. In environmental science, it could be further studied for its potential use as a fluorescent probe for detecting heavy metal ions in water. Additionally, further research is needed to optimize the synthesis method of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with N-isobutyl-8-methyl-2-quinolinol in the presence of a base. The resulting product is then purified using column chromatography. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isobutyl-3,4,5-trimethoxybenzamide has been studied extensively for its potential applications in various scientific research fields. In medicine, it has been shown to have anticancer properties by inducing apoptosis in cancer cells. It has also been investigated for its potential as an antimalarial drug. In agriculture, this compound has been shown to have herbicidal properties by inhibiting the growth of weeds. In environmental science, it has been studied for its potential use as a fluorescent probe for detecting heavy metal ions in water.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-15(2)13-27(14-19-10-17-9-7-8-16(3)22(17)26-24(19)28)25(29)18-11-20(30-4)23(32-6)21(12-18)31-5/h7-12,15H,13-14H2,1-6H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKYWRIMFAZVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC(C)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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